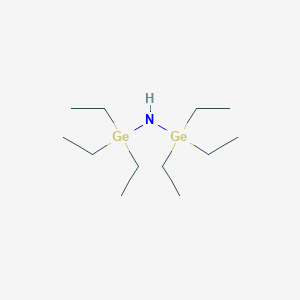
1,1,1-Triethyl-N-(triethylgermyl)germanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triethyl-N-(triethylgermyl)germanamine is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triethyl-N-(triethylgermyl)germanamine typically involves the reaction of germanium tetrachloride with triethylgermanium hydride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+(C2H5)3GeH→(C2H5)3GeGe(C2H5)3+HCl
The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require the use of a solvent such as toluene or hexane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Triethyl-N-(triethylgermyl)germanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where one or more of the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethyl-N-(triethylgermyl)germanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Used in the production of germanium-based materials, including semiconductors and optical materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Triethyl-N-(triethylgermyl)germanamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may exert its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylgermanium hydride: A related compound with similar chemical properties but different reactivity.
Triphenylgermanium hydride: Another organogermanium compound with phenyl groups instead of ethyl groups.
Dimethylgermanium dichloride: A compound with methyl groups and chlorine atoms bonded to germanium.
Uniqueness
1,1,1-Triethyl-N-(triethylgermyl)germanamine is unique due to its specific structure, which includes two germanium atoms bonded to ethyl groups. This structure imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
Eigenschaften
CAS-Nummer |
17846-59-2 |
|---|---|
Molekularformel |
C12H31Ge2N |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
[diethyl-(triethylgermylamino)germyl]ethane |
InChI |
InChI=1S/C12H31Ge2N/c1-7-13(8-2,9-3)15-14(10-4,11-5)12-6/h15H,7-12H2,1-6H3 |
InChI-Schlüssel |
HBNOEDULKBUYRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)N[Ge](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


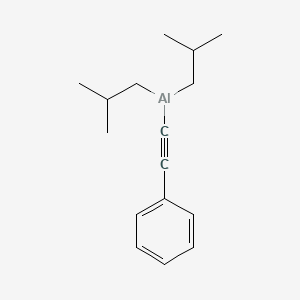
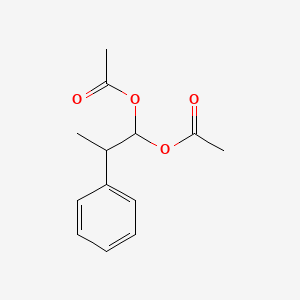
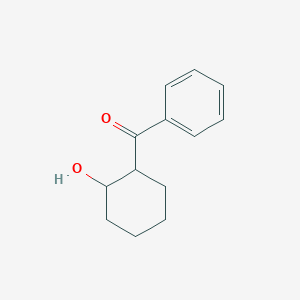
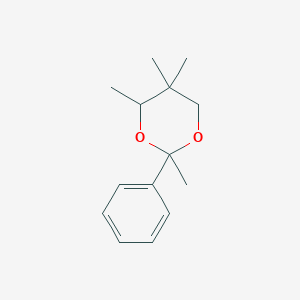
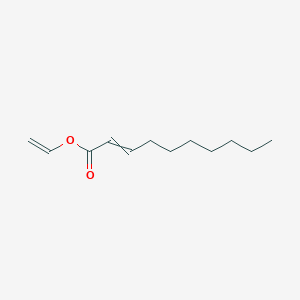
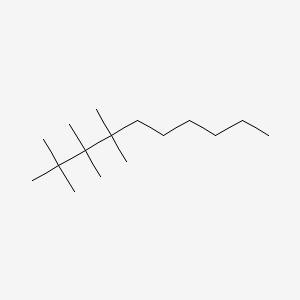
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)
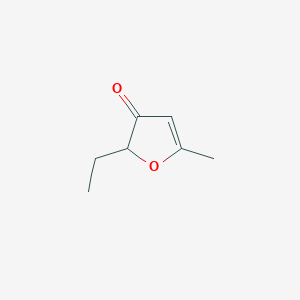



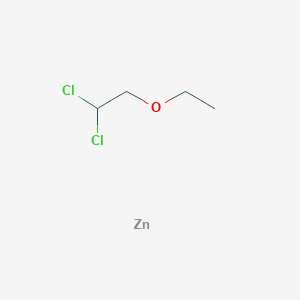
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

